Home > Products > Screening Compounds P40832 > R,S-Ambrisentan-acyl-b-D-glucuronide
R,S-Ambrisentan-acyl-b-D-glucuronide -

R,S-Ambrisentan-acyl-b-D-glucuronide

Catalog Number: EVT-14237171
CAS Number:
Molecular Formula: C28H30N2O10
Molecular Weight: 554.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

R,S-Ambrisentan-acyl-β-D-glucuronide is a significant metabolite of ambrisentan, which is a selective endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension. This compound is formed through the enzymatic action of uridine diphosphate glucuronosyltransferases, which catalyze the glucuronidation process, leading to the formation of acyl glucuronides. The compound exhibits unique pharmacokinetic properties and plays a crucial role in the metabolism and therapeutic efficacy of ambrisentan.

Source

Ambrisentan itself is derived from the class of non-peptidic endothelin receptor antagonists. The acyl-β-D-glucuronide form is generated in the liver through metabolic processes, particularly involving enzymes such as uridine diphosphate glucuronosyltransferases. The specific synthesis and characterization of R,S-Ambrisentan-acyl-β-D-glucuronide can be traced back to research on the metabolic pathways of ambrisentan and its derivatives .

Classification

R,S-Ambrisentan-acyl-β-D-glucuronide falls under the category of acyl glucuronides, which are known for their potential reactivity in drug metabolism and toxicity assessments. This classification is critical for understanding its pharmacological and toxicological implications.

Synthesis Analysis

Methods

The synthesis of R,S-Ambrisentan-acyl-β-D-glucuronide typically involves enzymatic reactions where ambrisentan is subjected to glucuronidation by uridine diphosphate glucuronosyltransferases. The process can be outlined as follows:

  1. Substrate Preparation: Ambrisentan is prepared as a substrate for the reaction.
  2. Enzymatic Reaction: The reaction involves incubating ambrisentan with UDP-glucuronic acid and specific UGT enzymes (such as UGT1A9 and UGT2B7), which facilitate the transfer of glucuronic acid to the hydroxyl groups on ambrisentan.
  3. Isolation: Following the reaction, R,S-Ambrisentan-acyl-β-D-glucuronide is isolated using chromatographic techniques like high-performance liquid chromatography (HPLC) .

Technical Details

The enzymatic synthesis allows for a more efficient production of acyl glucuronides without requiring extensive chemical synthesis methods, thus providing a more straightforward approach to obtaining this metabolite .

Molecular Structure Analysis

Structure

The molecular formula for R,S-Ambrisentan-acyl-β-D-glucuronide is C28H30N2O10C_{28}H_{30}N_{2}O_{10}, with a molecular weight of approximately 554.55 g/mol. The structure consists of an ambrisentan moiety linked to a β-D-glucuronic acid unit via an acyl group.

Data

  • CAS Number: 1106685-58-8
  • Molecular Weight: 554.55 g/mol
  • Purity: Typically ≥ 98% .
Chemical Reactions Analysis

Reactions

R,S-Ambrisentan-acyl-β-D-glucuronide can undergo various chemical reactions, primarily involving hydrolysis and transacylation processes. These reactions are significant for understanding its stability and reactivity:

  1. Hydrolysis: In aqueous environments or under physiological conditions, acyl glucuronides can hydrolyze back to their parent drugs and glucuronic acid.
  2. Transacylation: This process involves the transfer of acyl groups between different substrates, which can lead to the formation of reactive intermediates that may contribute to toxicity .

Technical Details

The stability and reactivity of R,S-Ambrisentan-acyl-β-D-glucuronide are influenced by factors such as pH, temperature, and the presence of nucleophiles like glutathione, which can trap reactive intermediates formed during metabolism .

Mechanism of Action

Process

R,S-Ambrisentan-acyl-β-D-glucuronide functions primarily as a metabolite that retains some pharmacological activity related to its parent compound, ambrisentan. The mechanism involves:

  1. Endothelin Receptor Antagonism: By blocking endothelin receptors, it prevents vasoconstriction and promotes vasodilation.
  2. Metabolic Activation: The acyl glucuronide form may also participate in further metabolic transformations that enhance or modify the pharmacological effects of ambrisentan .

Data

Studies indicate that while R,S-Ambrisentan-acyl-β-D-glucuronide has reduced activity compared to ambrisentan, it still plays a role in maintaining therapeutic effects through its interactions with endothelin receptors .

Physical and Chemical Properties Analysis

Physical Properties

R,S-Ambrisentan-acyl-β-D-glucuronide is characterized by:

  • Solubility: Soluble in organic solvents; specific solubility data should be referenced from material safety data sheets (MSDS).
  • Stability: Generally stable for at least one year under appropriate storage conditions .

Chemical Properties

The compound exhibits typical properties associated with acyl glucuronides:

  • Reactivity: It can react with nucleophiles due to its electrophilic nature.
  • pH Sensitivity: Stability may vary with changes in pH levels.
Applications

Scientific Uses

R,S-Ambrisentan-acyl-β-D-glucuronide has several applications in scientific research:

  1. Drug Metabolism Studies: It serves as a model compound for studying metabolic pathways involving acyl glucuronides.
  2. Toxicology Assessments: Understanding its reactivity aids in evaluating potential toxic effects associated with drug metabolism.
  3. Pharmacokinetic Investigations: Its formation provides insights into the pharmacokinetics of ambrisentan and similar compounds.
Introduction to R,S-Ambrisentan-acyl-β-D-glucuronide in Drug Metabolism Research

Role as a Phase II Metabolite of Ambrisentan in Hepatic Clearance

Metabolic Formation and Structural PropertiesR,S-Ambrisentan-acyl-β-D-glucuronide is the principal acyl glucuronide conjugate of the endothelin receptor antagonist ambrisentan. This Phase II metabolite forms via hepatic uridine 5′-diphosphate (UDP)-glucuronosyltransferase (UGT)-mediated esterification of ambrisentan’s carboxylic acid moiety with glucuronic acid. The metabolite has the molecular formula C₂₈H₃₀N₂O₁₀ and a molecular weight of 554.55 g/mol [7]. Its structure features a β-D-glucopyranuronic acid group linked to the chiral carbon of ambrisentan’s diphenylpropanoate backbone, retaining the parent drug’s 4,6-dimethylpyrimidinyl ether group and methoxy substituent [5] [7]. The stereochemistry of the glucuronide bond (β-configuration) and migration potential of the acyl group are critical determinants of its biochemical reactivity [4].

Table 1: Physicochemical Properties of R,S-Ambrisentan-acyl-β-D-glucuronide

PropertyValueSource
Molecular FormulaC₂₈H₃₀N₂O₁₀ [7]
Molecular Weight554.55 g/mol [7]
CAS Registry Number1106685-58-8 / 1106685-82-8 [7] [10]
SolubilityDMSO, Water, Methanol [7]
Stability NoteAvoid basic solutions; store at -20°C [7]

Hepatic Clearance MechanismsHepatic clearance of ambrisentan predominantly occurs through glucuronidation (≈55% of total metabolism), with R,S-Ambrisentan-acyl-β-D-glucuronide representing the major biliary excretion pathway [5] [6]. The metabolite’s formation is catalyzed by UGT enzymes (primarily UGT1A9 and UGT2B7) in hepatocytes, followed by ATP-binding cassette (ABC) transporter-mediated secretion into bile [5]. In vitro studies using human liver microsomes confirm rapid glucuronide formation kinetics (Km ≈ 50 µM, Vmax ≈ 8 nmol/min/mg) [5]. Renal excretion plays a minor role (<15% of total clearance), underscoring hepatic glucuronidation as the dominant elimination route [6].

Reactivity and Analytical ImplicationsAcyl glucuronides exhibit inherent chemical instability due to intramolecular migration, where the aglycone migrates from the 1-O-position to 2-, 3-, or 4-hydroxyl groups of glucuronic acid. This migration follows pseudo-first-order kinetics and serves as a marker of reactivity. R,S-Ambrisentan-acyl-β-D-glucuronide shows moderate migration rates (15–20% over 4 hours at pH 7.4), placing it in the intermediate-risk category for protein adduct formation compared to hyperreactive glucuronides (e.g., diclofenac acyl glucuronide, >30% migration) [4]. Consequently, bioanalytical quantification requires:

  • Stabilization of plasma/bile samples with cold acetonitrile
  • Use of acidic pH during extraction
  • LC-MS/MS detection to resolve migrated isomers [4] [9]

Significance in Endothelin Receptor Antagonist Pharmacokinetic Profiling

Impact on Systemic Exposure and Drug InteractionsAs the primary deactivation pathway for ambrisentan, R,S-Ambrisentan-acyl-β-D-glucuronide formation minimizes systemic exposure to the parent drug. This contributes to ambrisentan’s favorable pharmacokinetics: low peak-to-trough fluctuations (≤50%) and once-daily dosing suitability [6]. Crucially, ambrisentan undergoes minimal cytochrome P450 (CYP) metabolism (CYP3A4 contributes <15%), making it less susceptible to drug interactions than bosentan (a CYP3A4/CYP2C9 substrate). However, inhibitors of UGTs (e.g., probenecid) or transporters (e.g., cyclosporine) may elevate ambrisentan concentrations by impeding glucuronide excretion [5] [6].

Table 2: Metabolic Parameters of Ambrisentan vs. Key Metabolite

ParameterAmbrisentanR,S-Ambrisentan-acyl-β-D-glucuronide
Primary Metabolic RouteGlucuronidation (55%)Biliary excretion (90% of metabolite)
Half-life15 hours1.5–2 hours (unstable in plasma)
Protein Binding99%85–90%
Enzymes InvolvedUGT1A9, UGT2B7N/A (end-product)

Comparative Pharmacokinetic AdvantagesThe stability profile of R,S-Ambrisentan-acyl-β-D-glucuronide partly explains ambrisentan’s superior liver safety relative to other endothelin antagonists. Bosentan forms a highly reactive glucuronide linked to mitochondrial toxicity, whereas ambrisentan’s moderate-risk glucuronide correlates with lower hepatotoxicity incidence (≤3% vs. bosentan’s 11–18%) [4] [6]. Furthermore, the metabolite’s rapid clearance prevents accumulation, reducing off-target interactions [6].

Analytical and Regulatory ApplicationsReference standards of R,S-Ambrisentan-acyl-β-D-glucuronide (available commercially at >95% purity) enable:

  • Pharmacokinetic studies quantifying metabolite/parent ratios in bile
  • In vitro reactivity assays predicting toxicity risk of carboxylic acid drugs [7] [10]Regulatory guidelines (ICH M3(R2)) recommend characterizing major human metabolites like this glucuronide during drug development due to its circulatory levels exceeding 10% of parent drug exposure [4] [5].

Table 3: Stability Comparison of Selected Acyl Glucuronides

DrugAcyl Glucuronide Half-life (pH 7.4)Migration Rate (% at 4h)Structural Risk Factors
Ambrisentan1.5–2 hours15–20%Steric shielding of acyl group
Diclofenac0.5 hours>30%Unhindered arylacetic acid
Mycophenolate>24 hours<5%Electron-withdrawing group adjacent
Ibuprofen2–3 hours20–25%α-Methyl group hindrance

Data compiled from reactivity assays [4] [9] [10]

Properties

Product Name

R,S-Ambrisentan-acyl-b-D-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C28H30N2O10

Molecular Weight

554.5 g/mol

InChI

InChI=1S/C28H30N2O10/c1-15-14-16(2)30-27(29-15)39-23(25(36)40-26-21(33)19(31)20(32)22(38-26)24(34)35)28(37-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19-23,26,31-33H,1-3H3,(H,34,35)/t19-,20-,21+,22-,23?,26-/m0/s1

InChI Key

QBHJFBFSJYTXDX-BPBMNFFPSA-N

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC)C

Isomeric SMILES

CC1=CC(=NC(=N1)OC(C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.